Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based small molecule characterized by a methyl ester group at position 3, a chlorine atom at position 8, and a 1-(4-fluorophenyl)ethylamino substituent at position 4. The compound’s core structure includes a 2-oxo-1,2-dihydroquinoline scaffold, which is often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties.
Properties
Molecular Formula |
C19H16ClFN2O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |
InChI Key |
IOFMRFKSBDLTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Amination: The amino group is introduced by reacting the intermediate with 1-(4-fluorophenyl)ethylamine under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can serve as a potential alternative to traditional antibiotics, particularly in treating resistant strains.
Anticancer Potential
The compound has also shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of several cancer cell lines without affecting normal cells significantly. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell growth. Molecular docking studies suggest that it binds effectively to targets involved in cancer pathways, indicating its potential as a therapeutic agent in oncology.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps that allow for the incorporation of various functional groups. The presence of the chloro and fluorine substituents is particularly noteworthy as they may enhance the compound's reactivity and biological properties.
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound had a MIC comparable to established antibiotics against common pathogens .
Case Study 2: Anticancer Activity
In another research effort, the anticancer properties were evaluated using several cancer cell lines. The findings suggested that this compound effectively inhibited cell growth at concentrations that did not harm normal cells, indicating a favorable therapeutic window for further development .
Conclusion and Future Directions
This compound shows significant promise in antimicrobial and anticancer applications. Its unique chemical structure and biological activities warrant further investigation to fully elucidate its mechanisms and potential therapeutic uses. Future research should focus on clinical trials to assess its efficacy and safety in humans.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with two analogs from the evidence:
Key Differences and Implications
a) Ester Group Variation
- The target compound’s methyl ester (vs. Ethyl esters generally increase logP by ~0.5 units compared to methyl .
b) Amino Substituent Modifications
- 1-(4-Fluorophenyl)ethyl vs. 2-Fluorobenzyl (): The para-fluorophenyl group in the target compound may improve metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance . The ethylamino linker in the target compound adds flexibility, which could influence binding kinetics in biological targets.
c) Physicochemical Properties
- The indole analog (logP = 3.09) is less lipophilic than the target compound (estimated logP ~3.5), despite its larger size, due to the polar indole NH group .
Biological Activity
Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C21H23ClF N2O3
- Molecular Weight : 392.87 g/mol
- CAS Number : 951541-30-3
This compound features a quinoline core, which is known for its varied biological properties, including antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The process includes:
- Formation of the quinoline scaffold through cyclization reactions.
- Introduction of functional groups such as the chloro and fluorophenyl moieties via electrophilic substitution.
- Carboxylate ester formation through reaction with methyl chloroformate.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to the quinoline structure. The compound exhibits cytotoxic effects against various cancer cell lines, including:
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antiviral Activity
Research has indicated that derivatives of quinoline can exhibit antiviral properties. In particular, studies focusing on HIV integrase inhibitors have shown that similar compounds can effectively inhibit viral replication with minimal cytotoxicity:
- Compound Efficacy : An analog exhibited an EC50 value of 75 µM against HIV, suggesting potential for further development in antiviral therapies .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. The biological evaluation revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings indicate that this compound has potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Study on Anticancer Effects : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Molecular modeling studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and viral replication, highlighting its potential effectiveness as a dual-action therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
